molecular formula C21H21N3O5 B2540645 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid CAS No. 309924-00-3

3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B2540645
CAS No.: 309924-00-3
M. Wt: 395.415
InChI Key: FRJKJLXNOOVERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Polycyclic Imidazolidinones Synthesis : A study by Zhengbo Zhu et al. (2017) highlights the synthesis of polycyclic imidazolidinone derivatives through redox-annulations involving α-ketoamides and cyclic secondary amines, including morpholine. This method showcases the versatility of morpholine in facilitating catalytic transformations to produce complex organic structures with significant yields (Zhengbo Zhu et al., 2017).

  • Biodegradable Polyesteramides : Research by P. J. I. Veld et al. (1992) presents the synthesis of polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives. These compounds, obtained through ring-opening copolymerization, are notable for their potential in creating materials with specific functional properties, indicating the chemical flexibility of morpholine-based structures (P. J. I. Veld et al., 1992).

  • Hydrogen-Bonded Polymeric Structures : Graham Smith and D. Lynch (2016) explored the morpholinium salts of various benzoic acid analogues, revealing the formation of cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures. This study underlines the role of morpholine in stabilizing complex molecular architectures through hydrogen bonding (Graham Smith & D. Lynch, 2016).

  • Photocycloaddition Reactions : The work by Christiane van Wolven et al. (2006) on photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils, involving morpholine, emphasizes the utility of morpholine in photochemical synthesis to produce oxetanes, a class of oxygen-containing heterocycles. This showcases the reactivity of morpholine in complex cycloaddition reactions (Christiane van Wolven et al., 2006).

Properties

IUPAC Name

3-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c25-19-13-18(20(26)24(19)17-3-1-2-14(12-17)21(27)28)22-15-4-6-16(7-5-15)23-8-10-29-11-9-23/h1-7,12,18,22H,8-11,13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJKJLXNOOVERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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